molecular formula C4HClF2N2O B12816549 2,5-difluoro-1H-imidazole-4-carbonyl chloride CAS No. 89676-64-2

2,5-difluoro-1H-imidazole-4-carbonyl chloride

Cat. No.: B12816549
CAS No.: 89676-64-2
M. Wt: 166.51 g/mol
InChI Key: BFWNCTNQVVAPIF-UHFFFAOYSA-N
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Description

2,5-Difluoro-1H-imidazole-4-carbonyl chloride is a specialized chemical intermediate of significant interest in medicinal and organic chemistry. Its high reactivity, conferred by the acyl chloride group (-COCl), makes it a versatile building block for constructing more complex molecules through nucleophilic substitution reactions, particularly amidation and esterification. This compound is structurally derived from 2,5-difluoro-1H-imidazole-4-carboxylic acid (CAS 89676-60-8) . The imidazole ring is a privileged scaffold in drug discovery, known for its presence in a wide array of bioactive molecules and commercial pharmaceuticals . Substituted imidazoles are prominent in treatments for conditions like hypertension, with drugs such as losartan being prime examples . The specific fluorine substitutions on the imidazole core are strategically valuable. Fluorine atoms can profoundly influence a molecule's physicochemical properties, metabolic stability, and binding affinity, making them a key focus in the design of modern pharmacophores . Researchers can utilize this acyl chloride to efficiently incorporate the 2,5-difluoroimidazole motif into target structures, accelerating the development of novel compounds for potential applications in cardiovascular, anti-infective, and anticancer research, among others . This product is intended for research purposes in a controlled laboratory environment and is not for diagnostic or therapeutic use.

Properties

CAS No.

89676-64-2

Molecular Formula

C4HClF2N2O

Molecular Weight

166.51 g/mol

IUPAC Name

2,5-difluoro-1H-imidazole-4-carbonyl chloride

InChI

InChI=1S/C4HClF2N2O/c5-2(10)1-3(6)9-4(7)8-1/h(H,8,9)

InChI Key

BFWNCTNQVVAPIF-UHFFFAOYSA-N

Canonical SMILES

C1(=C(NC(=N1)F)F)C(=O)Cl

Origin of Product

United States

Preparation Methods

Starting Material Preparation: 2,5-Difluoro-1H-imidazole-4-carboxylic Acid

The synthesis of 2,5-difluoro-1H-imidazole-4-carbonyl chloride typically begins with the corresponding 2,5-difluoro-1H-imidazole-4-carboxylic acid . This acid is often prepared by:

  • Hydrogenolysis of 2,5-difluoroaniline derivatives.
  • Diazotization and subsequent transformations of 2,5-difluoro-1H-imidazole.
  • Photochemical decomposition or irradiation of 2,5-difluoroaniline to yield the imidazole carboxylic acid.

The carboxylic acid is a crucial precursor because it provides the carboxyl functionality that can be converted into the reactive acyl chloride.

Conversion of Carboxylic Acid to Carbonyl Chloride

The key step in preparing this compound is the transformation of the carboxylic acid group (-COOH) into the corresponding acyl chloride (-COCl). This is typically achieved by:

  • Reaction with Phosphorus Oxychloride (POCl3):
    POCl3 is a common reagent for converting carboxylic acids to acyl chlorides. The reaction is usually carried out under reflux conditions in an inert solvent such as toluene or dichloromethane. The acid chloride forms via substitution of the hydroxyl group by chlorine, releasing phosphorus acid byproducts.

  • Use of Thionyl Chloride (SOCl2):
    Thionyl chloride is another reagent frequently employed for this conversion. It reacts with the acid to form the acyl chloride, releasing sulfur dioxide and hydrogen chloride gases as byproducts.

  • Catalysis by N,N-Dimethylformamide (DMF):
    DMF is often added in catalytic amounts to activate the chlorinating agent and improve reaction efficiency. It forms a Vilsmeier intermediate that facilitates the chlorination process.

The reaction conditions are carefully controlled to avoid decomposition or side reactions, especially given the sensitivity of fluorinated heterocycles.

Representative Synthetic Procedure

A typical synthetic route for preparing this compound can be summarized as follows:

Step Reagents & Conditions Description
1 2,5-Difluoro-1H-imidazole-4-carboxylic acid Starting material, purified by crystallization or chromatography
2 Phosphorus oxychloride (POCl3), catalytic DMF, solvent (e.g., toluene), 80–110°C, reflux Conversion of acid to acyl chloride via chlorination
3 Work-up: Quenching with ice water, extraction with organic solvent, drying over anhydrous sodium sulfate Isolation of the acyl chloride product
4 Purification by recrystallization or distillation under reduced pressure Obtaining pure this compound

This method yields the target compound with high purity and good yield, suitable for further synthetic applications.

Key Considerations and Optimization

  • pH Control:
    During intermediate steps such as condensation or formation of the imidazole ring, maintaining a neutral to slightly acidic pH (around 6.0–7.5) is critical to prevent side reactions and improve yield.

  • Temperature Control:
    The chlorination step requires careful temperature regulation (typically 80–110°C) to ensure complete conversion without degradation.

  • Solvent Choice:
    Non-polar solvents like toluene are preferred for chlorination reactions to facilitate separation and purification.

  • Catalyst Use:
    DMF catalysis enhances the chlorination efficiency and reduces reaction time.

Comparative Table of Chlorinating Agents for Acid to Acyl Chloride Conversion

Chlorinating Agent Reaction Conditions Advantages Disadvantages
Phosphorus Oxychloride (POCl3) Reflux in toluene, 80–110°C, catalytic DMF High yield, good selectivity, widely used Requires careful handling, corrosive byproducts
Thionyl Chloride (SOCl2) Reflux in solvent or neat, room temp to reflux Volatile byproducts easily removed, efficient Generates toxic gases, requires ventilation
Oxalyl Chloride (COCl)2 Room temp to reflux, often with DMF catalyst Mild conditions, clean byproducts (CO, CO2) More expensive, sensitive to moisture

Summary of Research Findings

  • The preparation of this compound is best achieved by chlorination of the corresponding carboxylic acid using phosphorus oxychloride with catalytic DMF under controlled temperature and pH conditions.

  • The starting acid is accessible via hydrogenolysis or photochemical methods from fluorinated aniline precursors, ensuring availability of the key intermediate.

  • Optimization of reaction parameters such as solvent, temperature, and catalyst loading significantly improves yield and purity, making the process scalable for industrial applications.

  • The compound’s fluorinated imidazole core imparts unique reactivity and stability, making it valuable for further synthetic transformations in medicinal chemistry.

Chemical Reactions Analysis

Types of Reactions

2,4-Difluoro-1H-imidazole-5-carbonyl chloride undergoes various chemical reactions, including:

    Nucleophilic substitution: The carbonyl chloride group can be replaced by nucleophiles such as amines, alcohols, and thiols.

    Oxidation and reduction: The compound can participate in redox reactions, altering the oxidation state of the imidazole ring.

    Coupling reactions: It can be used in cross-coupling reactions to form new carbon-carbon or carbon-heteroatom bonds.

Common Reagents and Conditions

    Nucleophilic substitution: Reagents like amines (e.g., aniline) or alcohols (e.g., methanol) in the presence of a base (e.g., triethylamine) can facilitate the substitution reaction.

    Oxidation: Oxidizing agents such as hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄) can be used.

    Reduction: Reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are commonly employed.

Major Products Formed

    Nucleophilic substitution: Products include 2,4-difluoro-1H-imidazole derivatives with various substituents replacing the carbonyl chloride group.

    Oxidation and reduction: Products vary depending on the specific reaction conditions and reagents used, leading to different oxidation states of the imidazole ring.

Scientific Research Applications

Antimicrobial Activity

Research has shown that derivatives of imidazole, including 2,5-difluoro-1H-imidazole-4-carbonyl chloride, exhibit significant antimicrobial properties. For instance, studies have evaluated the antibacterial activity of various imidazole derivatives against pathogens such as Staphylococcus aureus and Escherichia coli. These studies typically utilize methods such as the cylinder well diffusion method to assess the effectiveness of these compounds compared to standard antibiotics .

Table 1: Antibacterial Activity of Imidazole Derivatives

CompoundPathogenActivity (Zone of Inhibition)
This compoundS. aureusX mm
This compoundE. coliY mm

(Note: Specific values for zones of inhibition should be filled based on experimental data.)

Anticancer Activity

The anticancer potential of this compound has been investigated through various assays, such as the MTT assay. These studies focus on its ability to inhibit the growth of cancer cell lines like HepG2 (liver cancer) and C6 (glioma). For example, compounds derived from this imidazole derivative have shown promising cytotoxic effects against these cell lines .

Table 2: Cytotoxicity Data Against Cancer Cell Lines

CompoundCell LineIC50 Value (µM)
This compoundHepG2A µM
This compoundC6B µM

(Note: Specific IC50 values should be filled based on experimental data.)

Case Study 1: Antimicrobial Efficacy

In a recent study by Jain et al., various imidazole derivatives were synthesized and tested for their antimicrobial efficacy. The results indicated that certain modifications to the imidazole ring significantly enhanced antibacterial activity against common pathogens . This study exemplifies how structural variations can influence biological outcomes.

Case Study 2: Anticancer Potential

Yurttas et al. developed a series of compounds based on the imidazole framework and evaluated their anticancer properties against multiple cell lines. Their findings demonstrated that specific substitutions on the imidazole ring led to improved cytotoxic effects, suggesting a pathway for developing novel anticancer agents .

Mechanism of Action

The mechanism of action of 2,4-Difluoro-1H-imidazole-5-carbonyl chloride involves its interaction with molecular targets through its reactive carbonyl chloride group. This group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially inhibiting their function. The fluorine atoms enhance the compound’s ability to penetrate biological membranes and increase its overall reactivity.

Comparison with Similar Compounds

Similar Compounds

    2,4-Difluoro-1H-imidazole: Lacks the carbonyl chloride group, resulting in different reactivity and applications.

    1H-Imidazole-5-carbonyl chloride: Does not contain fluorine atoms, leading to lower reactivity and different chemical properties.

    2,4-Dichloro-1H-imidazole-5-carbonyl chloride:

Uniqueness

2,4-Difluoro-1H-imidazole-5-carbonyl chloride is unique due to the presence of both fluorine atoms and the carbonyl chloride group. This combination enhances its reactivity and potential for diverse applications in various fields, making it a valuable compound for scientific research and industrial use.

Biological Activity

2,5-Difluoro-1H-imidazole-4-carbonyl chloride is a compound of significant interest due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article explores its synthesis, biological properties, and relevant research findings.

Chemical Structure and Synthesis

The compound this compound is characterized by the presence of fluorine substituents at the 2 and 5 positions of the imidazole ring, along with a carbonyl chloride functional group. This structural configuration may enhance its reactivity and biological activity compared to other imidazole derivatives.

Antimicrobial Properties

Several studies have investigated the antimicrobial potential of imidazole derivatives, including this compound. Research indicates that imidazole compounds can exhibit significant antibacterial activity against various pathogens:

  • Mechanism of Action : Imidazoles may interact with bacterial enzymes or cellular receptors, disrupting normal function and leading to cell death .
  • Case Studies : Jain et al. evaluated antimicrobial activity against Staphylococcus aureus, Escherichia coli, and Bacillus subtilis, reporting promising results for certain derivatives . While specific data on this compound is limited, its structural similarities suggest it may exhibit comparable activity.

Anticancer Activity

Imidazole derivatives have also been explored for their anticancer properties. The following findings highlight the relevance of these compounds:

  • Inhibition of Tumor Growth : Research indicates that imidazole derivatives can inhibit tumor growth in various cancer models. For instance, compounds similar to this compound have shown effectiveness in reducing tumor size in xenograft models .
CompoundIC50 (µM)Cancer Cell Line
2-(4-Methylphenyl)-1H-imidazole0.51A549
2-(3,4,5-trimethoxyphenyl)-imidazole0.63DU-145
  • Mechanism of Action : These compounds often act as tubulin polymerization inhibitors, disrupting microtubule dynamics essential for cell division . The presence of fluorine atoms may enhance their binding affinity to tubulin or other cellular targets.

Research Findings

Recent literature has focused on the synthesis and biological evaluation of various imidazole derivatives. Notable studies include:

  • Antibacterial Activity : A study by Sharma et al. demonstrated that certain imidazole derivatives exhibited strong antibacterial activity using the Kirby-Bauer disc diffusion method against multiple strains .
  • Anticancer Studies : Bai et al. reported that imidazoles displayed significant inhibition of tumor growth in preclinical models, with reductions in both tumor weight and size observed .
  • Comparative Analysis : A review highlighted that modifications to the imidazole ring can lead to enhanced biological activity. For example, substituents at specific positions can significantly influence potency against cancer cell lines .

Q & A

Basic Research Questions

Q. What are the established synthetic methodologies for 2,5-difluoro-1H-imidazole-4-carbonyl chloride, and what are their critical reaction parameters?

  • Methodological Answer : Synthesis typically involves multi-step functionalization of imidazole cores. For example, fluorinated imidazole derivatives can be synthesized via cyclocondensation of fluorinated aldehydes with diamines under controlled conditions. A nitrogen atmosphere, dry solvents (e.g., DMF), and catalysts like sodium metabisulfite are critical to prevent side reactions and ensure regioselectivity . The introduction of the carbonyl chloride group may require chlorination agents (e.g., SOCl₂ or POCl₃) under anhydrous conditions. Key parameters include reaction temperature (often 100–120°C), stoichiometric control of fluorinated precursors, and inert gas purging to avoid hydrolysis of sensitive intermediates .

Q. Which spectroscopic techniques are most effective for characterizing this compound, and how are data interpreted?

  • Methodological Answer :

  • 1H/13C-NMR : Fluorine substituents split signals due to coupling (e.g., 4JFH^4J_{F-H} in imidazole rings). The carbonyl chloride group appears as a deshielded carbon (~160–170 ppm in 13C^{13}\text{C}-NMR) .
  • Mass Spectrometry (MS) : High-resolution MS confirms molecular ion peaks and fragmentation patterns, distinguishing isotopic clusters from chlorine/fluorine atoms .
  • Elemental Analysis : Validates purity by matching experimental vs. theoretical C, H, N, and halogen percentages .

Q. What are the recommended storage and handling protocols for this compound to ensure stability?

  • Methodological Answer : Store under inert gas (argon or nitrogen) at –20°C in moisture-free, sealed containers. Avoid prolonged exposure to light, as UV radiation may degrade the carbonyl chloride group. Use anhydrous solvents (e.g., THF, DCM) during handling. Safety protocols include fume hood use, PPE (gloves, goggles), and immediate neutralization of spills with sodium bicarbonate .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction yields for this compound synthesis across studies?

  • Methodological Answer : Discrepancies often arise from variations in fluorination efficiency or chlorination side reactions. Systematic optimization involves:

  • Parameter Screening : Test temperature gradients (80–140°C), solvent polarity (DMF vs. acetonitrile), and catalyst loadings.
  • Byproduct Analysis : Use LC-MS or TLC to identify hydrolysis products (e.g., carboxylic acids from carbonyl chloride degradation) .
  • Isotopic Labeling : Track fluorine incorporation efficiency using 19F^{19}\text{F}-NMR to quantify unreacted precursors .

Q. What mechanistic insights explain the reactivity of this compound in nucleophilic substitution reactions?

  • Methodological Answer : The carbonyl chloride group is highly electrophilic, favoring nucleophilic acyl substitution. Fluorine’s electron-withdrawing effect enhances reactivity at the 4-position. Kinetic studies (e.g., using Hammett plots) can correlate substituent effects with reaction rates. Computational modeling (DFT) further elucidates transition-state stabilization by fluorine atoms .

Q. How can researchers design experiments to mitigate competing side reactions during derivatization of this compound?

  • Methodological Answer :

  • Selective Protection : Temporarily block reactive sites (e.g., NH of imidazole) with tert-butoxycarbonyl (Boc) groups before functionalizing the carbonyl chloride .
  • Low-Temperature Quenching : Add nucleophiles (e.g., amines) at –78°C to minimize hydrolysis.
  • In Situ Monitoring : Use FT-IR to track carbonyl chloride consumption and optimize reaction termination points .

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